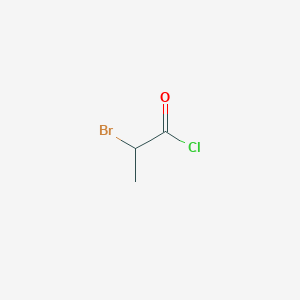

2-Bromopropionyl chloride

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromopropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGMODDEIHYPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871183 | |

| Record name | 2-Bromopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7148-74-5 | |

| Record name | 2-Bromopropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7148-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromopropionyl Chloride

Optimized Synthesis Routes and Reaction Mechanisms

The synthesis of 2-bromopropionyl chloride can be approached through two primary pathways: the halogenation of propionyl halides and the conversion of 2-bromopropionic acid. Each route offers distinct advantages and involves specific catalytic systems and mechanistic features that influence yield and purity.

A common method for preparing this compound involves the direct halogenation of propionyl chloride. This process is a key example of α-halogenation of acyl halides.

The α-bromination of propionyl chloride is typically achieved using bromine (Br₂) in the presence of a catalyst. The choice of catalyst is crucial for an efficient and selective reaction.

####### 2.1.1.1.1. Catalytic Systems in Bromination (e.g., Red Phosphorus, Aluminum Bromide)

Red Phosphorus:

Red phosphorus is a widely used catalyst in the α-bromination of carboxylic acids and their derivatives, a reaction famously known as the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orgmanac-inc.co.jp In the context of producing this compound, red phosphorus reacts with bromine in situ to form phosphorus tribromide (PBr₃). manac-inc.co.jp This intermediate is key to the catalytic cycle.

A production process for this compound involves the acylation of propionic acid with thionyl chloride, followed by the addition of red phosphorus and dry bromine. google.com The reaction is typically carried out under reflux conditions, with temperatures ranging from 85-95°C for several hours. google.comgoogle.com

Aluminum Bromide:

Lewis acids such as aluminum bromide (AlBr₃) can also catalyze the α-bromination of acyl chlorides. nbinno.comgoogle.com The Lewis acid activates the acyl chloride, making the α-proton more acidic and susceptible to abstraction, thereby facilitating enolization and subsequent bromination. While less common than the red phosphorus method for this specific synthesis, Lewis acid catalysis is a well-established principle in electrophilic aromatic substitution and related transformations. masterorganicchemistry.com

Table 1: Comparison of Catalytic Systems in the Bromination of Propionyl Chloride

| Catalyst | Active Species | Typical Reaction Conditions | Advantages |

|---|---|---|---|

| Red Phosphorus | PBr₃ (formed in situ) | Reflux (85-95°C), several hours | Well-established, effective for α-bromination |

| Aluminum Bromide | AlBr₃ | Varies, often at or below room temperature | Strong Lewis acid, can enhance reactivity |

####### 2.1.1.1.2. Mechanistic Insights into Regioselectivity and Yield Optimization

The α-bromination of propionyl chloride proceeds through the formation of an enol or enolate intermediate. The catalyst plays a crucial role in promoting the formation of this intermediate.

In the Hell-Volhard-Zelinskii reaction, phosphorus tribromide, generated from red phosphorus and bromine, first converts a small amount of the carboxylic acid (if present) or reacts with the acyl chloride to form an acid bromide. libretexts.orgmanac-inc.co.jp The acid bromide readily enolizes. The resulting enol then attacks a molecule of bromine, leading to the formation of the α-bromo acyl bromide. This product can then undergo exchange with the starting acyl chloride to propagate the reaction.

The regioselectivity of the bromination, favoring the α-position, is a key feature of this reaction. This is because the enol or enolate intermediate, which is the reactive species towards bromine, is formed at the α-carbon. Optimizing the yield involves controlling the reaction conditions, such as temperature and reaction time, and using an appropriate amount of the catalyst and brominating agent. smolecule.com Precise temperature control is essential to favor the desired kinetically controlled pathways and minimize side reactions like over-bromination.

An alternative and widely used method for synthesizing this compound is the conversion of 2-bromopropionic acid. This approach is often preferred due to the commercial availability of 2-bromopropionic acid.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. sciencemadness.orgsciencemadness.org The reaction of 2-bromopropionic acid with thionyl chloride produces this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. masterorganicchemistry.com

The reaction is typically carried out by heating the mixture to a gentle reflux. sciencemadness.org The progress of the reaction can be monitored by observing the evolution of gas. Once the gas evolution ceases, the excess thionyl chloride can be removed by distillation or under vacuum to yield the crude this compound. sciencemadness.org

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. libretexts.org This intermediate is highly reactive, and the chloride ion, acting as a nucleophile, attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and a proton. libretexts.org

Table 2: Synthesis of this compound from 2-Bromopropionic Acid

| Reagent | Product | Byproducts | Typical Conditions |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | This compound | SO₂, HCl | Gentle reflux (approx. 80°C oil bath) |

Conversion of 2-Bromopropionic Acid

Alternative Chlorinating Reagents (e.g., Oxalyl Chloride)

While thionyl chloride (SOCl₂) is a conventional reagent for converting carboxylic acids to acyl chlorides, alternative reagents like oxalyl chloride ((COCl)₂) present distinct advantages, particularly for laboratory-scale syntheses requiring high purity. smolecule.com The reaction of 2-bromopropionic acid with oxalyl chloride proceeds via a nucleophilic acyl substitution mechanism. orgoreview.com A key benefit of using oxalyl chloride is that its byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which simplifies the purification of the final this compound product. smolecule.com

This method typically involves treating 2-bromopropionic acid with oxalyl chloride, often in a solvent like dichloromethane. smolecule.comlookchem.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) is common to facilitate the reaction. smolecule.combiorxiv.org Studies on the analogous synthesis of 3-bromopropionyl chloride have shown that optimized conditions, such as a 1:1.2 molar ratio of the acid to oxalyl chloride, can lead to high yields (85–92%) and excellent purity (>95%). smolecule.com The reaction can be performed under mild conditions, for instance, at room temperature (20°C) over several hours. lookchem.combiorxiv.org

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Oxalyl Chloride | Dichloromethane, cat. DMF, 20°C | CO, CO₂, HCl (all gaseous) | High purity product, simplified workup, mild reaction conditions. smolecule.com | Higher cost compared to thionyl chloride. |

| Thionyl Chloride | Reflux (e.g., 70-80°C) | SO₂, HCl (gaseous) | Cost-effective, suitable for industrial scale. | More corrosive, byproducts require scrubbing systems. |

Influence of Reaction Conditions on Purity and Efficiency

The purity and efficiency of this compound synthesis are critically dependent on the precise control of reaction conditions. Key parameters include temperature, reaction time, stoichiometry of reactants, and the method of purification. google.com

Stoichiometry, the molar ratio of reactants, directly impacts yield. For instance, in the synthesis using oxalyl chloride, a slight excess of the chlorinating agent is used to drive the reaction to completion. smolecule.com Following the reaction, purification is paramount for achieving high purity. Fractional distillation is a common industrial method, where collecting the specific fraction boiling at 130–133°C isolates the desired this compound from unreacted starting materials and byproducts. google.com

| Parameter | Influence on Synthesis | Optimized Condition Example |

| Temperature | Affects reaction rate and selectivity; prevents side reactions and degradation. | 85–95°C for bromination step. google.com |

| Reaction Time | Ensures complete conversion of reactants. | 6.5–7.5 hours for bromination. google.com |

| Stoichiometry | Drives reaction to completion and maximizes yield. | 1:1.2 molar ratio of acid to oxalyl chloride. smolecule.com |

| Purification | Isolates the pure product from impurities. | Fractional distillation, collecting cut at 130–133°C. google.com |

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has explored more sustainable and environmentally benign methods for synthesizing acyl chlorides, including this compound. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-Free Reactions

A significant advancement in green chemistry is the development of solvent-free reaction conditions. Eliminating organic solvents reduces environmental impact, lowers costs, and simplifies purification processes. Research has demonstrated the feasibility of producing acyl chlorides under solvent-free conditions using continuous-flow microreactor systems. smolecule.com In these systems, near-equimolar amounts of reactants can be used with a catalytic amount of DMF, achieving complete reaction within minutes at room temperature. smolecule.com This represents a substantial improvement in efficiency and sustainability compared to traditional batch processes that require large volumes of solvents and longer reaction times.

Use of Ionic Liquids in Synthesis

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for chemical synthesis. They are non-volatile, which reduces air pollution, and their unique properties can enhance reaction rates and selectivity. researchgate.net In syntheses related to this compound, ionic liquids have proven effective. For example, the direct acylation of cellulose (B213188) with 2-bromopropionyl bromide (a closely related compound) has been successfully carried out in the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl). cellulosechemtechnol.rosigmaaldrich.commdpi.com The use of the ionic liquid as a reaction medium allows for homogeneous reaction conditions and can lead to remarkable improvements in the process. researchgate.netcellulosechemtechnol.ro

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch production. d-nb.info In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and mixing. scitube.io This technology is particularly advantageous for producing acyl chlorides, as it enhances safety by minimizing the volume of reactive material at any given time and improves heat transfer. d-nb.infoscitube.io

Continuous-flow protocols have been developed for acid chloride synthesis, achieving reaction completion in minutes. smolecule.com Industrial-scale flow systems, using reactors made of corrosion-resistant materials like Hastelloy, have been described for similar halogenated compounds, demonstrating high conversion rates, excellent yields, and scalability. This approach not only reduces byproduct formation but also opens the door for automated, efficient, and safer continuous production of this compound. researchgate.net

Reaction Mechanisms and Reactivity of 2 Bromopropionyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of 2-bromopropionyl chloride involve nucleophilic acyl substitution. In this two-stage mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an effective leaving group. youtube.comchemguide.co.uk

Esterification Reactions

Esterification using this compound can be achieved with various oxygen-containing nucleophiles, including active methylene (B1212753) compounds, alcohols, and phenols.

β-Ketoesters can be synthesized through the acylation of active methylene compounds. These compounds, which have a CH₂ group flanked by two electron-withdrawing groups (like esters or ketones), are easily deprotonated to form a stable enolate. This enolate anion then acts as a nucleophile, attacking the acyl chloride. To prevent side reactions, such as proton transfer from the active methylene group, the enolate anion is typically used rather than the neutral form. researchgate.net While specific examples using this compound are not extensively detailed, the general mechanism allows for its use as an acylating agent to introduce a 2-bromopropionyl group, thereby forming a β-ketoester derivative. The reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, known as the Reformatsky reaction, yields β-hydroxy-esters. wikipedia.org

This compound readily reacts with alcohols and phenols to form the corresponding 2-bromopropionate esters. qiji-chem.com The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the alcohol or phenol (B47542) attacks the carbonyl carbon. libretexts.org

Phenols are generally less reactive than alcohols in this context, but their reactivity can be significantly enhanced by converting them into their corresponding phenoxide ions. libretexts.org This is typically achieved by using a base like sodium hydroxide (B78521) or pyridine (B92270). libretexts.orgresearchgate.net The more nucleophilic phenoxide ion attacks the acyl chloride more rapidly. libretexts.org

A significant application of this reaction is the chemical modification of polymers like cellulose (B213188). Cellulose can be esterified with 2-bromopropionyl bromide (a closely related acyl halide) to create 2-bromopropionyl esterified cellulose. nih.govescholarship.org This modification increases the hydrophobicity of the cellulose and improves its dispersibility in organic solvents like dimethylformamide (DMF). nih.govescholarship.org

| Reactant (Alcohol/Phenol) | Product | Conditions/Notes | Reference |

|---|---|---|---|

| Ethanol (B145695) | Ethyl 2-bromopropionate | Standard esterification. | libretexts.org |

| Phenol | Phenyl 2-bromopropionate | Reaction is slower than with alcohols; often accelerated by first forming sodium phenoxide using NaOH. | libretexts.org |

| Cellulose | 2-Bromopropionyl esterified cellulose | Reaction performed with the related 2-bromopropionyl bromide in DMF to enhance organic solvent dispersibility. | nih.govescholarship.org |

| Allylic Alcohols | Allyl 2-bromopropionates | These products can be used as substrates in subsequent reactions like the Reformatsky-Claisen rearrangement. | mdpi.com |

Amidation Reactions

Amides are synthesized when this compound reacts with primary or secondary amines.

The reaction between this compound and amines is a facile and widely used method for forming N-substituted 2-bromopropionamides. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon. youtube.com This reaction is typically vigorous and is often performed in the presence of a base (such as triethylamine, pyridine, or sodium hydroxide) to neutralize the hydrogen chloride (HCl) byproduct that is formed. commonorganicchemistry.comdatapdf.com If not neutralized, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. chemguide.co.uk

This type of synthesis, particularly when carried out with an aqueous base, is often referred to as a Schotten-Baumann reaction. youtube.comdatapdf.com

| Amine Reactant | Product | Typical Conditions | Reference |

|---|---|---|---|

| Ammonia (B1221849) | 2-Bromopropionamide | Reaction with ammonia yields the primary amide. | libretexts.org |

| Ethylamine | N-ethyl-2-bromopropionamide | Reacts with primary amines to form N-substituted amides. | chemguide.co.uk |

| Aniline | N-phenyl-2-bromopropionamide | Aromatic amines can be used to form N-aryl amides. | hud.ac.uk |

| Amino Acid Esters (e.g., Phenylalanine benzyl (B1604629) ester) | N-(2-bromopropionyl)-phenylalanine benzyl ester | Used in the synthesis of pseudopeptides. |

This compound serves as a key reagent in specialized applications within peptide synthesis, particularly for creating anchoring linkages for solid-phase synthesis. In one method, it is used to functionalize a polystyrene resin support via a Friedel-Crafts reaction. ias.ac.infishersci.ca This creates a 2-bromopropionyl resin. ias.ac.in

This modified resin can then be converted through a series of steps into an aminopropionyl resin, which serves as a photolabile anchoring group for the synthesis of C-terminal peptide amides. ias.ac.inresearchgate.net The first N-protected amino acid is coupled to this amino resin. ias.ac.in Subsequent amino acids are added in a stepwise fashion. dtu.dk After the peptide chain is assembled, it can be cleaved from the resin support by photolysis (irradiation at 350 nm) to release the final peptide in its C-terminal amide form. ias.ac.indtu.dk

Furthermore, this compound is used to prepare chiral 2-bromoacylamino acid esters, which are valuable synthons for creating pseudopeptides containing aminodicarboxy units.

Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.com When employing this compound, this reaction facilitates the formation of α-bromo aryl ketones, which are valuable intermediates in organic synthesis. The reaction typically involves an acid chloride, like this compound, and a Lewis acid catalyst. byjus.com The resulting ketone product forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements due to the resonance stabilization of the acylium ion intermediate. libretexts.orgsaskoer.ca Furthermore, the product ketone is deactivated and does not typically undergo subsequent acylations. organic-chemistry.org

The mechanism of Friedel-Crafts acylation using this compound proceeds through several distinct steps. byjus.com First, the this compound reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comsaskoer.ca This interaction involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, leading to the formation of a complex. sigmaaldrich.com

Cleavage of the carbon-chlorine bond within this complex generates a highly electrophilic 2-bromopropionylium ion. sigmaaldrich.com This acylium ion is stabilized by resonance, with the positive charge shared between the carbonyl carbon and the oxygen atom. libretexts.orgsaskoer.ca

The resonance-stabilized acylium ion then acts as the electrophile in an attack on the electron-rich aromatic ring. masterorganicchemistry.com This step, which is typically the rate-determining step, disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Finally, a weak base, such as the AlCl₄⁻ formed during the initial activation, deprotonates the arenium ion, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. byjus.comwikipedia.org The final product is an aryl ketone, specifically a 2-bromo-1-arylpropan-1-one.

A specific example involves the Friedel-Crafts acylation of 1-acetylindoline (B31821). In one study, reacting 1-acetylindoline with (S)-2-(methanesulfonyloxy)propionyl chloride in the presence of aluminum chloride did not yield the expected methanesulfonyloxy product. Instead, it produced optically pure (R)-1-acetyl-5-(2-chloropropionyl)indoline, indicating a substitution of the leaving group and an inversion of stereochemistry at the α-carbon. researchgate.net When the same reaction was performed with aluminum bromide, the corresponding 2-bromopropionyl derivative was formed, albeit as a mixture of stereoisomers. researchgate.net

Lewis Acids

A variety of Lewis acids are employed to catalyze Friedel-Crafts acylation reactions. Their primary function is to activate the acyl halide, thereby generating the necessary acylium ion electrophile. iitk.ac.in Strong Lewis acids are generally required for the reaction to proceed efficiently. sigmaaldrich.com Aluminum chloride (AlCl₃) is the most traditional and widely used catalyst for this purpose. wikipedia.org Other common Lewis acids include iron(III) chloride (FeCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂). saskoer.caiitk.ac.in The choice of catalyst can sometimes influence the outcome of the reaction, as seen in the acylation of 1-acetylindoline where AlCl₃ and AlBr₃ led to different products and stereochemical outcomes. researchgate.net

Interactive Data Table: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Chemical Formula | Typical Application |

| Aluminum Chloride | AlCl₃ | General-purpose, highly active catalyst for acylating various aromatics. wikipedia.org |

| Iron(III) Chloride | FeCl₃ | A common alternative to AlCl₃. iitk.ac.in |

| Titanium Tetrachloride | TiCl₄ | Used as a Lewis acid catalyst in acylation reactions. iitk.ac.in |

| Zinc Chloride | ZnCl₂ | A milder Lewis acid, can be used as a catalyst. organic-chemistry.orgiitk.ac.in |

| Aluminum Bromide | AlBr₃ | Can be used, may influence product distribution and stereochemistry. researchgate.net |

Ionic Liquids

In recent years, ionic liquids (ILs) have emerged as alternative catalysts and solvents for Friedel-Crafts acylations, offering potential "green" advantages over traditional volatile organic solvents. tandfonline.com Ionic liquids can function as both the catalyst and the reaction medium. asianpubs.org The use of ILs can lead to enhanced reaction rates, higher conversion, and improved selectivity. tandfonline.comtandfonline.com

Lewis acidic ionic liquids, such as those based on chloroaluminates, were among the first to be studied but suffered from instability towards moisture. beilstein-journals.org More recent research has focused on developing air and water-stable ionic liquids. beilstein-journals.org For instance, imidazolium-based ionic liquids have demonstrated high activity and selectivity in Friedel-Crafts acylations. sigmaaldrich.comasianpubs.org Research has shown that tunable aryl alkyl ionic liquids (TAAILs) in combination with iron(III) chloride hexahydrate can create a robust catalytic system that functions at moderate temperatures and is tolerant of various electron-rich substrates. beilstein-journals.org Another approach involves using solid acid catalysts derived from ionic liquids, which can exhibit excellent conversion and selectivity and are reusable. rsc.org

Despite their advantages, challenges remain, particularly in the separation of the aryl ketone product from the ionic liquid, which often forms a stable complex requiring an aqueous workup that can destroy the IL. tandfonline.com

Stereochemical Considerations and Chiral Synthesis

The presence of a chiral center at the α-carbon (the carbon atom adjacent to the carbonyl group) in this compound introduces significant stereochemical dimensions to its reactivity. This feature makes it a key reagent in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, which is critical in pharmaceuticals where different enantiomers can have vastly different biological activities. shu.ac.uk this compound can be used as a building block in such syntheses. For example, it can be reacted with chiral alcohols or amines to form esters or amides. The diastereomers formed in such reactions can potentially be separated, or the chiral auxiliary can direct subsequent transformations.

In one synthetic route, this compound was reacted with racemic 2-oxazolidinone (B127357) and methylmagnesium bromide as part of a multi-step synthesis. orgsyn.org While this specific example did not focus on controlling the stereocenter of the propionyl group itself, it demonstrates its use in building complex chiral molecules. Another synthesis involved the acylation of p-toluidine (B81030) with 3-bromopropionyl chloride (a constitutional isomer) as an initial step in the asymmetric synthesis of tetrahydroquinolines, highlighting the general strategy of using halo-acyl chlorides to build chiral scaffolds. nih.gov

Maintaining or controlling the stereochemistry at the α-carbon during reactions with this compound can be challenging. The nature of the reaction conditions, catalysts, and substrates all play a crucial role.

A significant research finding demonstrated that the stereochemical outcome of a Friedel-Crafts acylation can be highly dependent on the Lewis acid used. researchgate.net When 1-acetylindoline was acylated with chiral (S)-2-(methanesulfonyloxy)propionyl chloride using aluminum chloride (AlCl₃), the reaction proceeded with a complete inversion of stereochemistry to yield the (R)-2-chloropropionyl product. researchgate.net This suggests an Sₙ2-type attack by the chloride on the activated acyl intermediate. However, when aluminum bromide (AlBr₃) was used as the catalyst, the corresponding 2-bromopropionyl product was obtained, but as a mixture of stereoisomers, indicating a loss of stereochemical control. researchgate.net

Furthermore, attempts to synthesize enantiopure 4-nitrophenyl 2-bromopropionate by reacting enantiopure this compound with sodium 4-nitrophenoxide resulted in the racemization of the chiral center, yielding a racemic product. manchester.ac.uk This indicates that the stereocenter is susceptible to racemization under basic conditions, likely via an enolate intermediate.

Interactive Data Table: Stereochemical Outcomes in Reactions with Chiral Acylating Agents

| Aromatic Substrate | Chiral Reagent | Catalyst | Product | Stereochemical Outcome | Reference |

| 1-Acetylindoline | (S)-2-(methanesulfonyloxy)propionyl chloride | AlCl₃ | (R)-1-acetyl-5-(2-chloropropionyl)indoline | Complete Inversion | researchgate.net |

| 1-Acetylindoline | (S)-2-(methanesulfonyloxy)propionyl chloride | AlBr₃ | 1-acetyl-5-(2-bromopropionyl)indoline | Stereo Mixture (Racemization) | researchgate.net |

Enantioselective transformations are reactions that preferentially produce one enantiomer over the other. With a substrate like this compound, this can be achieved through several strategies.

One major strategy is kinetic resolution , where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Biocatalysis, using enzymes like lipases, is a powerful tool for kinetic resolution. For instance, the kinetic resolution of related α-halo esters, such as ethyl-2-bromopropionate, has been explored using engineered Candida antarctica lipase (B570770) B to achieve enantioselective hydrolysis. manchester.ac.uk

Another approach is the use of chiral auxiliaries . A chiral auxiliary can be attached to the 2-bromopropionyl group, directing subsequent reactions to occur stereoselectively. After the desired transformation, the auxiliary can be removed.

Asymmetric catalysis , where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product, is also a key strategy. This can involve chiral Lewis acids or phase-transfer catalysts. For example, asymmetric induction has been observed in various reactions using chiral phase-transfer catalysts like derivatives of cinchonidinium, which create a chiral environment for the reaction to occur. researchgate.net While not directly demonstrated with this compound in the provided sources, these principles of enantioselective catalysis are central to modern organic synthesis and applicable to transformations involving this reagent. mdpi.com

Rearrangement and Elimination Reactions

This compound, a secondary haloalkane derivative, can undergo elimination reactions to form alkenes. This process, known as dehydrohalogenation, typically occurs in the presence of a base. The reaction involves the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the bromine atom, and the simultaneous or sequential expulsion of the bromide ion.

The primary pathway for alkene formation from this compound is through an E2 (elimination, bimolecular) mechanism. In this mechanism, a strong, sterically hindered base abstracts a proton from the methyl group (the β-carbon), while the bromide ion on the α-carbon departs concurrently. libretexts.orgchemguide.co.ukchemguide.co.uk This concerted process leads to the formation of a carbon-carbon double bond, resulting in acryloyl chloride. The use of a strong base, such as potassium hydroxide, dissolved in a solvent like ethanol, and the application of heat favor this elimination pathway. libretexts.orgchemguide.co.uk

The reaction can be represented as follows: CH₃CH(Br)COCl + Base → CH₂=CHCOCl + H-Base⁺ + Br⁻

The presence of the electron-withdrawing carbonyl group (-COCl) can influence the regioselectivity of the elimination, although in the case of this compound, there is only one type of β-hydrogen, leading to a single alkene product. The acidity of the β-hydrogens is increased by the inductive effect of the adjacent carbonyl group, potentially facilitating their abstraction by the base.

Reactions of this compound with nucleophiles/bases can proceed through competing substitution (SN2) and elimination (E2) pathways. libretexts.org The outcome of the reaction is highly dependent on several factors, including the nature of the nucleophile/base, the solvent, the temperature, and the structure of the haloalkane. libretexts.org

Nucleophilic Substitution (SN2): In this pathway, the nucleophile directly attacks the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile. Strong, non-bulky nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism. For this compound, this would lead to the substitution of the bromine atom.

Elimination (E2): This pathway is favored by strong, sterically hindered bases. chemguide.co.uklibretexts.org The base abstracts a proton from the adjacent carbon, leading to the formation of an alkene as described in the previous section. The use of a protic solvent like ethanol and higher temperatures also promotes elimination over substitution. libretexts.org

As a secondary haloalkane, this compound is susceptible to both substitution and elimination reactions. libretexts.org The acyl chloride functionality further complicates this competition. While the α-carbon is the site for nucleophilic attack in SN2 reactions, the carbonyl carbon is also highly electrophilic and can be attacked by nucleophiles, leading to acyl substitution. However, considering the haloalkane reactivity, the competition between SN2 and E2 at the α-carbon is a key aspect.

Table 1: Factors Influencing Substitution vs. Elimination for this compound

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |

|---|---|---|

| Reagent | Strong, non-bulky nucleophile (e.g., I⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) |

| Solvent | Polar aprotic (e.g., DMSO, acetone) | Less polar/protic (e.g., ethanol) libretexts.org |

| Temperature | Lower temperatures | Higher temperatures libretexts.org |

Radical Reactions Involving this compound

The presence of a weak carbon-bromine bond makes this compound a suitable initiator for controlled radical polymerization techniques.

This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. acs.orgresearchgate.net In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the polymer chains by transferring a halogen atom. acs.org

The initiation step involves the reaction of this compound with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/ligand). The copper complex abstracts the bromine atom from the initiator, generating a radical and the oxidized deactivator complex (e.g., Cu(II)Br₂/ligand). This radical then initiates polymerization by adding to a monomer molecule.

A significant application of this compound in ATRP is its use in the synthesis of macroinitiators. acs.orgcmu.educellulosechemtechnol.ro A macroinitiator is a polymer chain that has one or more initiating sites from which a second polymer chain can be grown. This is a key strategy for producing block and graft copolymers.

The process typically involves reacting a pre-existing polymer with hydroxyl or amine end-groups with this compound. cmu.educellulosechemtechnol.ro This reaction, an esterification or amidation, attaches the 2-bromopropionyl group to the polymer backbone, converting it into a macroinitiator for ATRP. For example, polyisobutylene (B167198) with phenol end groups has been reacted with this compound to create a macroinitiator for the synthesis of poly(styrene-b-isobutylene-b-styrene) triblock copolymers. cmu.edu Similarly, cellulose has been functionalized with 2-bromopropionyl groups to initiate the grafting of polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(methyl methacrylate) (PMMA). cellulosechemtechnol.roncsu.edu

Table 2: Examples of Macroinitiators Synthesized Using this compound for ATRP

| Original Polymer | Functional Group | Resulting Macroinitiator | Polymer Grafted via ATRP | Reference |

|---|---|---|---|---|

| Polyisobutylene | Phenol | PIB with 2-bromopropionate ends | Polystyrene | cmu.edu |

| Cellulose | Hydroxyl | Cellulose-2-bromopropionate | Poly(2-hydroxyethyl methacrylate) | cellulosechemtechnol.ro |

| Cellulose | Hydroxyl | Cellulose-2-bromopropionate | Poly(methyl methacrylate) | ncsu.edu |

By using this compound as an initiator or for creating macroinitiators, a variety of controlled polymer architectures can be achieved through ATRP. researchgate.net

Block Copolymers: These are synthesized by using a macroinitiator, created via this compound functionalization of a pre-polymer, to initiate the polymerization of a different monomer. acs.orgcmu.edu This results in a linear chain composed of distinct blocks of different polymers. An example is the synthesis of poly(styrene-b-isobutylene-b-styrene) where a polyisobutylene macroinitiator initiates the polymerization of styrene (B11656). cmu.edu

Graft (or Comb) Copolymers: When a polymer backbone has multiple sites functionalized with 2-bromopropionyl groups, it can be used as a macroinitiator to grow multiple polymer chains from the backbone. cellulosechemtechnol.roncsu.edu This creates a "comb-like" structure where the grafted chains are the "teeth" of the comb. The grafting of poly(methyl methacrylate) from a cellulose backbone is an example of this architecture. ncsu.edu

Branched and Hyperbranched Polymers: While not as direct, strategies involving monomers that contain protected initiating sites, which can be later converted to 2-bromopropionyl groups, allow for the synthesis of branched polymers. koreascience.kr The polymerization of monomers that are themselves initiators, such as 2-((2-bromopropionyl)oxy)ethyl acrylate, can lead to hyperbranched structures. researchgate.net

The ability to precisely place the 2-bromopropionyl initiating group allows for a high degree of control over the final polymer structure, which is a hallmark of ATRP. researchgate.net

Other Radical Processes Initiated or Mediated by this compound

Beyond its extensive use in ATRP, this compound and its derivatives can initiate or mediate other radical processes.

A notable example involves the synthesis of a bifunctional initiator containing both an azo group and a bromine-containing ATRP initiating group. This was achieved using this compound, hydroquinone, and 4,4'-azobis(4-cyanopentanoic acid). epa.gov This bifunctional initiator was then used for the conventional free radical homopolymerization of phenoxyallene, resulting in a macroinitiator with ATRP initiating sites at both ends. epa.gov This macroinitiator was subsequently used to initiate the ATRP of styrene, demonstrating a sequential polymerization strategy combining conventional free radical polymerization and ATRP. epa.gov

Furthermore, Cu(0)-mediated living radical polymerization, also known as single electron transfer living radical polymerization (SET-LRP) or supplemental activator and reducing agent (SARA) ATRP, has been employed for the synthesis of starch-g-polyacrylamide. rug.nl In this process, a waxy potato starch-based macroinitiator was prepared through esterification with 2-bromopropionyl bromide. rug.nl This technique allows for controlled polymerization with lower catalyst concentrations and can be effective for aqueous polymerization of monomers like acrylamide (B121943). rug.nl

Advanced Applications of 2 Bromopropionyl Chloride in Organic Synthesis

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, 2-bromopropionyl chloride plays a pivotal role in the synthesis and modification of biologically active compounds. Its ability to readily react with nucleophiles such as alcohols and amines makes it a go-to reagent for introducing the 2-bromopropionyl moiety into a wide range of molecular scaffolds.

This compound is a key intermediate in the production of a variety of pharmaceuticals. nbinno.com It is instrumental in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952), as well as drugs used to manage high cholesterol and triglyceride levels, such as fenofibrate (B1672516), gemfibrozil, and bezafibrate. nbinno.com The synthesis of these active pharmaceutical ingredients (APIs) often involves the reaction of this compound with a suitable precursor to introduce the core structural elements necessary for their therapeutic activity.

For instance, it is used in the preparation of pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in metabolic disorders. chemicalbook.com The compound is also utilized in Friedel-Crafts reactions to produce intermediates like 2-aminopropionyl polystyrene resin, which can be further elaborated into more complex molecules. chemicalbook.com The synthesis of N-(DL-2-Bromopropionyl)-DL-alanine, a brominated amino acid derivative, is another example of its application, typically involving the acylation of DL-alanine with this compound. ontosight.ai

A notable application is in the synthesis of a key intermediate for 1β-methylcarbapenems, a class of potent antibiotics. This synthesis employs a Reformatsky reaction of 3-(2-bromopropionyl)-2-oxazolidone, which is derived from 2-bromopropionyl bromide, a closely related reagent. sigmaaldrich.com Furthermore, this compound is used to create photolabile linkers for solid-phase peptide synthesis, allowing for the controlled release of synthesized peptides under specific conditions. dtu.dk

Table 1: Examples of Pharmaceutical Intermediates Synthesized Using this compound

| Pharmaceutical Intermediate/Drug Class | Synthetic Application of this compound | Reference(s) |

|---|---|---|

| Naproxen | Reagent for introducing the propionic acid moiety. | nbinno.com |

| Fenofibrate, Gemfibrozil, Bezafibrate | Used in the synthesis of these lipid-lowering agents. | nbinno.com |

| Pyrazinecarboxamide-based DGAT1 inhibitors | Preparation of key intermediates. | chemicalbook.com |

| 2-Aminopropionyl polystyrene resin | Used in Friedel-Crafts acylation. | chemicalbook.com |

| N-(DL-2-Bromopropionyl)-DL-alanine | Acylation of DL-alanine. | ontosight.ai |

| 1β-Methylcarbapenem intermediate | Precursor for 3-(2-bromopropionyl)-2-oxazolidone. | sigmaaldrich.com |

| Photolabile peptide linkers | Synthesis of phenacyl-based linkers. | dtu.dk |

The reactivity of this compound makes it an excellent tool for the derivatization of molecules to explore their structure-activity relationships (SAR). By introducing the 2-bromopropionyl group, chemists can systematically modify a parent compound and evaluate the impact of these changes on its biological activity.

This approach is valuable in medicinal chemistry for optimizing lead compounds. For example, tetrahydroquinoline derivatives have been investigated for their antimicrobial, anticancer, neuroprotective, and anti-inflammatory properties. The introduction of a 2-bromopropanoyl group at the 6-position of the tetrahydroquinolinone scaffold is a key step in synthesizing analogs for these studies.

Furthermore, this compound can be used to create derivatives for analytical purposes. Post-chromatographic derivatization of hydroxyl-containing compounds, such as sterols and phenols, with 3-bromopropionyl chloride (a related compound) and pyridine (B92270) allows for their detection by mass spectrometry. researchgate.net This technique introduces a permanent positive charge, enhancing ionization efficiency. researchgate.net The synthesis of N-(DL-2-Bromopropionyl)-DL-alanine is another example where derivatization can lead to compounds with potential biological activities, such as enzyme inhibition. ontosight.ai

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This compound is employed in the synthesis of prodrugs to improve the pharmacokinetic or pharmacodynamic properties of a parent drug.

One strategy involves creating ester prodrugs of drugs containing hydroxyl or carboxyl groups. For example, this compound can be reacted with an alcohol to form a 2-bromopropionate ester. This ester can then be attached to a drug molecule. In the synthesis of levodopa (B1675098) prodrugs, this compound is first reacted with cyclohexanol (B46403) to form 2-bromo-propionic acid cyclohexyl ester. google.com This intermediate is then coupled with Boc-DOPA to create a prodrug designed for improved delivery. google.com

Another emerging concept is the "drug-initiated" method for synthesizing polymer prodrugs. nih.gov This approach involves growing polymer chains directly from a drug molecule that has been modified to act as an initiator. While not directly using this compound in all cases, the principle of using a reactive handle to initiate polymerization is central. This strategy simplifies the synthesis of well-defined drug-polymer conjugates. nih.gov

Polymer Chemistry and Materials Science

This compound is a cornerstone reagent in modern polymer chemistry, particularly in the field of controlled radical polymerization. Its ability to act as an initiator for techniques like Atom Transfer Radical Polymerization (ATRP) has enabled the synthesis of a wide array of functionalized polymers and copolymers with well-defined architectures. nbinno.comacs.org

This compound is widely used to introduce initiating sites for ATRP onto various substrates. acs.org This allows for the "grafting from" approach, where polymer chains are grown directly from the surface of a material or a macromolecule. This method is particularly useful for creating materials with tailored surface properties.

The synthesis of block copolymers is another significant application. For instance, a poly(styrene-b-isobutylene-b-styrene) (PS-b-PIB-b-PS) triblock copolymer can be prepared by first functionalizing a phenol-terminated polyisobutylene (B167198) with this compound to create a macroinitiator. cmu.edu This macroinitiator is then used to initiate the ATRP of styrene (B11656), resulting in a well-defined triblock copolymer. cmu.edu Similarly, dual initiators have been designed that combine quasiliving carbocationic polymerization and ATRP, where a hydroxyl group is converted to an ATRP initiator using 2-bromopropionyl bromide. acs.org

The versatility of this compound extends to the synthesis of functional lactide monomers for the creation of biodegradable polymers. nih.gov In this context, (S)-2-bromopropionyl chloride is reacted with α-hydroxy acids derived from amino acids to produce functionalized lactide monomers that can be subsequently polymerized. nih.gov

Table 2: Applications of this compound in Polymer Synthesis

| Polymer Type | Role of this compound/Bromide | Key Findings | Reference(s) |

|---|---|---|---|

| Block Copolymers (e.g., PS-b-PIB-b-PS) | Formation of a macroinitiator for ATRP. | Synthesis of well-defined triblock copolymers with narrow molecular weight distribution. | cmu.edu |

| Dual Initiator Systems | Conversion of a hydroxyl group to an ATRP initiator. | Enabled the synthesis of triblock copolymers like poly(acrylic acid)−PIB−PS. | acs.org |

| Functional Lactide Monomers | Reaction with α-hydroxy acids to form monomers. | Facilitated the synthesis of biodegradable polymers with functional groups. | nih.gov |

A significant area of research focuses on the modification of cellulose (B213188), the most abundant natural polymer, to impart new properties. This compound and the related 2-bromopropionyl bromide are instrumental in initiating graft copolymerization from the cellulose backbone via ATRP. cellulosechemtechnol.ronih.gov

The process typically involves the acylation of the hydroxyl groups on cellulose with this compound or bromide to create a cellulose macroinitiator. ncsu.eduncsu.eduresearchgate.net This macroinitiator is then used to initiate the polymerization of various monomers, such as methyl methacrylate (B99206) (MMA), 2-hydroxyethyl methacrylate (HEMA), and N,N-dimethylamino-2-ethyl methacrylate (DMAEMA). cellulosechemtechnol.ronih.govncsu.edu These reactions are often carried out in ionic liquids like 1-allyl-3-methylimidazolium (B1248449) chloride, which can dissolve cellulose and facilitate a homogeneous reaction. cellulosechemtechnol.ronih.govncsu.eduncsu.edu

The resulting graft copolymers, such as cellulose-g-poly(methyl methacrylate) (cellulose-g-PMMA) and cellulose-g-poly(N,N-dimethylamino-2-ethyl methacrylate) (cellulose-g-PDMAEMA), exhibit properties of both the cellulose backbone and the grafted polymer chains. nih.govncsu.eduresearchgate.net For example, cellulose-g-PDMAEMA copolymers display pH- and temperature-responsive behavior in aqueous solutions. nih.gov

Recent advancements include the one-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs). acs.orgescholarship.org This method involves the esterification of cellulose with 2-bromopropionyl bromide followed by in situ ultrasonication to produce hydrophobic nanofibrils. acs.orgescholarship.org These Br-CNFs have potential applications as hydrophobic coatings and reinforcing agents in polyurethanes. acs.orgescholarship.org

Table 3: Graft Copolymerization from Cellulose using this compound/Bromide

| Monomer | Catalyst System | Solvent | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | CuBr/PMDETA | DMF | Synthesis of cellulose-g-PMMA with well-controlled molecular weight and polydispersity. | ncsu.eduncsu.eduresearchgate.net |

| 2-Hydroxyethyl Methacrylate (HEMA) | CuBr/PMDETA | DMF | HEMA was more conducive to the ATRP reaction compared to HPMA. | cellulosechemtechnol.ro |

| N,N-Dimethylamino-2-ethyl Methacrylate (DMAEMA) | CuBr/PMDETA | DMF | Copolymers exhibited pH- and temperature-responsive properties. | nih.gov |

Nanomaterials Development

The reagent is crucial in the surface engineering of nanomaterials, enabling the development of advanced composites and functional nanoparticles.

A significant application of 2-bromopropionyl chemistry is the synthesis of 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs). nih.govacs.org These nanofibrils are produced through a one-pot esterification of cellulose with 2-bromopropionyl bromide, followed by in situ ultrasonication. nih.govrsc.org This process achieves two goals simultaneously: the 2-bromopropionyl ester groups attached to the cellulose surface render the nanofibrils compatible with organic solvents like N,N-dimethylformamide (DMF), while the unreacted surface hydroxyl groups remain available for further reactions. nih.govacs.org

These surface-reactive Br-CNFs have been used as multifunctional additives in the synthesis of polyurethanes (PUs). nih.govnih.gov They can act as either a chain extender or partially replace polyols in the polymerization process. nih.gov The covalent bonding between the residual hydroxyl groups on the Br-CNFs and diisocyanates, combined with the excellent dispersion of the nanofibrils, leads to a remarkable improvement in the mechanical properties of the resulting PU/CNF composites. nih.govacs.org Research has shown that the inclusion of even small weight percentages of Br-CNFs can lead to substantial increases in the modulus, tensile strength, and strain-to-failure of the polyurethane material. nih.gov

| Material | Br-CNF Content (wt%) | Modulus Improvement (vs. Control) | Strength Improvement (vs. Control) | Strain Increase (vs. Control) |

|---|---|---|---|---|

| PU/Br-CNF (as chain extender replacement) | 1.5% | > 3x | ~ 4x | + 50% |

| PU/Br-CNF (as polyol replacement) | 0.3% | > 3x | ~ 4x | + 50% |

This compound and its bromide analogue are widely used to functionalize the surfaces of inorganic nanoparticles, preparing them for surface-initiated polymerization. This "grafting from" approach creates a dense polymer shell on an inorganic core, yielding hybrid core-shell nanomaterials with combined properties. The process typically involves attaching a molecule containing the 2-bromopropionyl ester group to the nanoparticle surface. researchgate.netresearchgate.net

This technique has been applied to various nanoparticles:

Iron Oxide (γ-Fe₂O₃): Carboxylic acids featuring a 2-bromopropionyl ester group can be exchanged with the oleic acid capping ligands on γ-Fe₂O₃ nanoparticles. This installs the necessary ATRP initiator on the surface, allowing for the polymerization of monomers like styrene directly from the magnetic core without altering its magnetic properties. researchgate.net

Titania (TiO₂): TiO₂ nanoparticles can be first modified with an amine-containing silane. The amine groups are then reacted with 2-bromopropionyl bromide to immobilize ATRP initiators on the surface. researchgate.net This allows for the growth of hyperbranched polymers from the titania surface, creating hybrid nanomaterials for applications in photocatalysis and advanced composites. researchgate.net

Graphene: Hydroxylated graphene can be treated with reagents like 2-bromopropionyl bromide to prepare a graphene-based macroinitiator. aston.ac.uk This enables the covalent functionalization of graphene nanosheets with polymers like polystyrene via ATRP, enhancing the mechanical properties of polymer composites. aston.ac.uk

Agrochemicals and Specialty Chemicals

Beyond polymer and materials science, this compound is a valuable intermediate in the synthesis of fine and specialty chemicals, particularly for the agricultural sector.

This compound serves as a key intermediate in the manufacturing of several active ingredients used in agrochemical products. nbinno.com Its reactive nature allows for its incorporation into more complex molecules that exhibit herbicidal or fungicidal activity. It is a precursor in the synthesis of various commercial agricultural products designed for crop protection. nbinno.comgoogle.com

| Agrochemical | Type | Reference |

|---|---|---|

| Diflufenican (B1670562) | Herbicide | nbinno.com |

| Azoxystrobin | Fungicide | nbinno.com |

| Oxazole Alkanes | Herbicide Class | google.com |

| Dithiocarbamates | Herbicide Class | google.com |

Dyes and Pigments

While direct, large-scale application of this compound in the synthesis of conventional dyes is not extensively documented, its utility is found in the specialized field of functional colorants, such as reactive dyes and advanced pigment modifications. The reactivity of the acyl chloride and the bromine atom allows for the introduction of a reactive propionyl group onto chromophore molecules or pigment surfaces.

A closely related compound, 2,3-dibromopropionyl chloride, serves as a key intermediate in producing reactive dyes for protein fibers like wool. googleapis.comgoogle.com In a patented method for preparing reactive brilliant blue 3G for wool, 2,3-dibromopropionyl chloride is condensed with a hydrolyzed amino-anthraquinone derivative. google.comgoogle.com This reaction introduces the bromopropionyl group, which can later form a covalent bond with the fiber, leading to dyes with high fixation and excellent fastness properties. google.com Similarly, this dibromo-variant is used in the synthesis of ultra-deep black reactive dyes, highlighting its role in creating high-performance colorants. google.com

In the realm of pigments, this compound is utilized for surface modification, particularly for applications in advanced display technologies like electrophoretic displays (EPDs). researchgate.net Research has demonstrated the synthesis of polymer-modified pigment particles for chromatic EPDs. In this process, macroinitiators are created by reacting materials like polyethylene (B3416737) glycol (PEG) with this compound. researchgate.net This functionalized polymer can then be used to encapsulate or modify the surface of pigment particles, such as Pigment Yellow 181, improving their electrophoretic mobility and dispersion stability in the display's dielectric solvent. researchgate.net This modification is crucial for achieving bright, stable colors in electronic paper and other display applications.

The table below summarizes the application of related bromopropionyl chlorides in the synthesis of dyes and pigments.

| Application Area | Specific Use | Compound Mentioned | Resulting Product/Effect |

| Reactive Dyes | Intermediate in dye synthesis | 2,3-Dibromopropionyl chloride | Reactive Brilliant Blue 3G for wool with high fastness google.comgoogle.com |

| Reactive Dyes | Intermediate in dye synthesis | 2,3-Dibromopropionyl chloride | Ultra-deep black reactive dyes google.com |

| Pigment Modification | Surface modification of pigments | Bromo propionyl chloride | Improved electrophoretic properties of pigment particles for displays researchgate.net |

Fine Chemicals Production

This compound is a significant intermediate in the production of a wide array of fine and specialty chemicals, owing to its bifunctional nature which allows for versatile synthetic transformations. nbinno.comguidechem.com Its applications span the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. nbinno.com

In the pharmaceutical sector, it serves as a crucial building block for several active pharmaceutical ingredients (APIs). For instance, it is a key reagent in the synthesis of the anti-inflammatory drug naproxen. nbinno.com It is also used in the preparation of fibrate drugs, such as fenofibrate and bezafibrate, which are used to manage high cholesterol. nbinno.com Furthermore, it is employed in synthesizing pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and type 2 diabetes. chemicalbook.comfishersci.ca

The agrochemical industry utilizes this compound for the synthesis of herbicides and fungicides. nbinno.com Notable examples include the herbicide diflufenican and the broad-spectrum fungicide azoxystrobin, which are vital for crop protection worldwide. nbinno.com

A significant and advanced application of this compound is in polymer chemistry, specifically as an initiator or for the functionalization of polymers. It is widely used to create macroinitiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. sigmaaldrich.comcmu.edu For example, phenol-terminated polyisobutylene can be reacted with this compound to form a macroinitiator for the ATRP of styrene, yielding well-defined poly(styrene-b-isobutylene-b-styrene) (PS-b-PIB-b-PS) triblock copolymers. cmu.edu These materials are thermoplastic elastomers with excellent oxidation stability. cmu.edu

Furthermore, this compound and its bromide analogue are used to modify natural polymers like cellulose. sigmaaldrich.comnih.gov Cellulose nanofibrils (CNFs) can be esterified with 2-bromopropionyl bromide to create macroinitiators that are subsequently used in the synthesis of high-strength polyurethanes. nih.govacs.org This modification improves the dispersibility of the nanofibrils in organic solvents and allows them to be covalently bonded into the polymer matrix, acting as reinforcement and significantly enhancing the mechanical properties of the final material. nih.govacs.org

The table below outlines some of the fine chemicals synthesized using this compound.

| Class of Fine Chemical | Specific Compound/Material | Role of this compound |

| Pharmaceuticals | Naproxen | Intermediate nbinno.com |

| Pharmaceuticals | Fenofibrate, Bezafibrate | Intermediate nbinno.com |

| Pharmaceuticals | Pyrazinecarboxamide-based DGAT1 inhibitors | Reagent in preparation chemicalbook.comfishersci.ca |

| Agrochemicals | Diflufenican (Herbicide) | Intermediate nbinno.com |

| Agrochemicals | Azoxystrobin (Fungicide) | Intermediate nbinno.com |

| Specialty Polymers | Poly(styrene-b-isobutylene-b-styrene) | Reagent to form ATRP macroinitiator cmu.edu |

| Specialty Polymers | High-Strength Polyurethanes | Reagent for esterifying cellulose nanofibril macroinitiators nih.govacs.org |

| Specialty Chemicals | 2-Hydroxyethyl 2-bromopropionate | Starting reagent in synthesis |

Analytical Characterization and Spectroscopic Studies of 2 Bromopropionyl Chloride and Its Derivatives

Spectroscopic Analysis

Spectroscopy is a cornerstone in the characterization of 2-bromopropionyl chloride, offering insights into its electronic and molecular vibrations, as well as the chemical environment of its constituent atoms.

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound and its derivatives.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the proton environment can be analyzed. A study of the hydrolysis of α-bromopropionic acid, which involved the synthesis of this compound as an intermediate, showed an NMR spectrum with a quartet centered at 4.7 ppm and a doublet centered at 1.9 ppm, which was consistent with published spectra. union.edu For derivatives, such as 2-bromo-N-(3-hydroxypropyl)propanamide, the ¹H NMR spectrum in CDCl₃ reveals characteristic peaks: a broad singlet at 6.87 ppm for the -NH proton, a quartet at 4.42 ppm for the CH-Br proton, a triplet at 3.67 ppm for the HO-CH₂- protons, a multiplet at 3.44 ppm for the -NH-CH₂- protons, a singlet at 2.85 ppm for the -OH proton, a doublet at 1.86 ppm for the -CH₃ protons, and a multiplet at 1.74 ppm for the -NH-CH₂-CH₂- protons. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbon bearing the bromine atom, and the methyl carbon. In a derivative, 2-bromo-N-(3-hydroxypropyl)propanamide, the ¹³C NMR spectrum in CDCl₃ shows peaks at 170.4, 59.6, 45.0, 37.2, 31.7, and 23.2 ppm. nih.gov Another derivative, octyl 2-bromopropanoate, exhibits signals in CDCl₃ at δ 170.5 (C=O), 60.8 (OCH₂), 40.1 (C-Br), and between 22.7–31.9 for the aliphatic carbons. vulcanchem.com

Table 1: NMR Data for this compound and its Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|---|

| This compound | ¹H | - | 4.7 (q), 1.9 (d) | union.edu |

| 2-Bromo-N-(3-hydroxypropyl)propanamide | ¹H | CDCl₃ | 6.87 (s, 1H), 4.42 (q, 1H), 3.67 (t, 2H), 3.44 (m, 2H), 2.85 (s, 1H), 1.86 (d, 3H), 1.74 (m, 2H) | nih.gov |

| Octyl 2-bromopropanoate | ¹H | CDCl₃ | 4.15 (t, 2H), 1.60 (d, 3H), 1.25 (m, 12H) | vulcanchem.com |

| 2-Bromo-N-(3-hydroxypropyl)propanamide | ¹³C | CDCl₃ | 170.4, 59.6, 45.0, 37.2, 31.7, 23.2 | nih.gov |

| Octyl 2-bromopropanoate | ¹³C | CDCl₃ | 170.5, 60.8, 40.1, 22.7–31.9 | vulcanchem.com |

IR and Raman spectroscopy are complementary techniques used to identify functional groups and study molecular vibrations. americanpharmaceuticalreview.comgoogle.comkurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1750-1815 cm⁻¹ for acyl chlorides. A conforming infrared spectrum is a quality control specification for commercial this compound. thermofisher.com For derivatives like octyl 2-bromopropanoate, characteristic IR peaks include the ester C=O stretch around 1740 cm⁻¹, the C-O-C asymmetric stretch near 1250 cm⁻¹, and the C-Br stretch around 650 cm⁻¹. vulcanchem.com In the synthesis of 2-bromopropionyl esterified cellulose (B213188), successful esterification was confirmed by FTIR analysis. rsc.org

Raman Spectroscopy: Raman spectroscopy also provides a vibrational fingerprint of the molecule. google.com A comprehensive library of FT-Raman spectra includes an entry for (+/-)-2-bromopropionyl chloride. thermofisher.com The technique is particularly useful for observing non-polar bonds and symmetric vibrations. The combination of IR and Raman data offers a more complete picture of the vibrational modes of this compound and its derivatives. nih.govnih.gov

Table 2: Infrared Spectroscopy Data for Derivatives of this compound

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Octyl 2-bromopropanoate | Ester C=O stretch | 1740 | vulcanchem.com |

| Octyl 2-bromopropanoate | C–O–C asymmetric stretch | 1250 | vulcanchem.com |

| Octyl 2-bromopropanoate | C–Br stretch | 650 | vulcanchem.com |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. nih.gov The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a key identifier for this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. For instance, a derivative, N-(3-(bis(4-methoxyphenyl)(phenyl)methoxy)propyl)-2-((4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy)propanamide, was characterized by HRMS, with a calculated m/z for [M+H]⁺ of 605.3585 and a found value of 605.3586. nih.gov Another derivative, N-(3-(bis(4-methoxyphenyl)(phenyl)methoxy)propyl)-2-((4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-methylpropanamide, was also analyzed using this technique. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound exhibits an n(O) -> π(C=O) transition, which appears as a shoulder peaking near 255 nm, on the higher energy np(Br) -> σ(C-Br) transition. brynmawr.edu This overlapping of transitions is a notable feature of its electronic spectrum. brynmawr.edu In a study of the hydrolysis of α-bromopropionic acid, the ultraviolet spectra of related compounds were recorded using a Perkin-Elmer Lambda 32 UV/VIS Spectrometer. union.edu

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for its quantitative analysis.

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile compounds like this compound. brjac.com.brmdpi.comnih.gov A selective GC-MS method has been developed for the determination of this compound and 2-bromopropionic acid as genotoxic impurities in tiopronin. ejbps.com In this method, both analytes are derivatized to methyl 2-bromopropionate. ejbps.com The chromatographic separation is achieved on a Zebron ZB-624 column, and the mass spectrometer is set to monitor specific mass fragments for quantification (m/z 107) and qualification (m/z 87) of the derivative. ejbps.com This method demonstrated good specificity, linearity, sensitivity, precision, and accuracy, proving its suitability for quality control analysis. ejbps.com The National Institute of Standards and Technology (NIST) also provides gas chromatography data for this compound. nist.gov

Table 3: GC-MS Parameters for the Analysis of this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | Methanol with sulfuric acid | ejbps.com |

| Derivative Formed | Methyl 2-Bromopropionate | ejbps.com |

| GC Column | Zebron ZB-624 (30 m x 0.32 mm, 1.8 μm) | ejbps.com |

| Carrier Gas | Helium | ejbps.com |

| Quantification Ion (m/z) | 107 | ejbps.com |

| Qualifier Ion (m/z) | 87 | ejbps.com |

| Limit of Detection (LOD) | 0.004 μg mL⁻¹ | ejbps.com |

| Limit of Quantification (LOQ) | 0.012 μg mL⁻¹ | ejbps.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Due to the high reactivity of the acyl chloride functional group in this compound, direct analysis by HPLC is challenging as the compound is prone to hydrolysis. Consequently, HPLC methods are often developed for its more stable hydrolysis product, 2-bromopropionic acid, or for its derivatives.

One common approach involves the derivatization of the corresponding carboxylic acid (formed from the hydrolysis of the acyl chloride) to enhance its detectability and chromatographic behavior. For instance, small-molecule halogenated carboxylic acids, including 2-bromopropionic acid, can be analyzed using a pre-column derivatization method with a reagent like 2-nitrophenylhydrazine (B1229437). doi.org This reaction converts the carboxylic acid into a derivative with a strong chromophore, allowing for sensitive detection by a Diode-Array Detector (DAD). The resulting derivative can be separated using reversed-phase HPLC.

A typical HPLC method for the analysis of 2-bromopropionic acid, the hydrolysis product of this compound, employs a reversed-phase column. biosynth.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a buffer or an acid, like phosphoric acid, to control the pH and ensure good peak shape. biosynth.com For applications requiring mass spectrometric (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. biosynth.com

Table 1: Exemplary HPLC Conditions for the Analysis of 2-Bromopropionic Acid

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid |

| Detection | UV or Diode-Array Detector (DAD) |

| Derivatization (optional) | Pre-column with 2-nitrophenylhydrazine for enhanced sensitivity |

It is important to note that when analyzing this compound, sample preparation is critical to either stabilize the compound or to quantitatively convert it to a stable derivative for analysis.

Other Analytical Methods

Beyond chromatographic techniques, a suite of other analytical methods is employed to fully characterize derivatives of this compound.

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. While this compound itself is a liquid at room temperature, many of its solid derivatives have been synthesized and their crystal structures determined. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For example, this compound has been used as a starting material in the synthesis of complex heterocyclic molecules, whose structures were subsequently confirmed by X-ray crystallography. In one study, it was a key reagent in the preparation of tricyclic 5,6-dihydro-4H-benzo[b] doi.orgbiosynth.commdpi.comtriazolo[1,5-d] biosynth.commdpi.comdiazepine derivatives. The crystal structure of one such derivative, salt 10k , was determined, confirming the connectivity and stereochemistry of the molecule. beilstein-journals.org Similarly, the synthesis of substituted tetrahydroquinolines, which have potential biological activity, involves the use of 3-bromopropionyl chloride, a close analog. The stereochemistry of a key intermediate in this synthesis was verified by X-ray crystallography of its HCl salt. nih.gov

Table 2: Selected Crystallographic Data for a Derivative Synthesized Using a Related Bromoacyl Halide

| Compound | Crystal System | Space Group | Key Finding | Reference |

| (R)-6-benzyl-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-4-aminium chloride | Orthorhombic | P2₁2₁2₁ | Verified the stereochemistry of the amine group. | nih.gov |

| Tricyclic salt 10k | - | - | Confirmed the tricyclic benzodiazepine (B76468) structure. | beilstein-journals.org |

Note: Specific lattice parameters (a, b, c, α, β, γ) and other detailed crystallographic data are typically reported in the primary literature and crystallographic databases.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon, hydrogen, nitrogen, and other elements present in the molecule. This data is crucial for confirming the empirical formula of a newly synthesized derivative of this compound. The experimentally determined percentages are compared with the calculated values for the proposed structure. A close match between the found and calculated values provides strong evidence for the compound's identity and purity.

For instance, in the synthesis of various N-(2-bromopropionyl)-amino acid derivatives, elemental analysis was used to confirm the composition of the products. The results showed excellent agreement between the calculated and experimentally found percentages of carbon, hydrogen, and nitrogen. doi.org

Table 3: Elemental Analysis Data for a Representative Derivative of 2-Bromopropionyl Bromide

| Compound | Formula | Calculated (%) | Found (%) | Reference |

| Diastereomeric amide M1 | C₇H₁₁NO₃ | C: 53.49, H: 7.05, N: 8.91 | C: 53.56, H: 6.98, N: 8.88 | doi.org |

| Diastereomeric amide M3 | C₉H₁₅NO₃ | C: 58.36, H: 8.16, N: 7.56 | C: 58.44, H: 8.29, N: 7.58 | doi.org |

| Diastereomeric amide M4 | C₉H₁₅NO₃ | C: 58.36, H: 8.16, N: 7.56 | C: 58.42, H: 8.09, N: 7.69 | doi.org |

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for studying the thermal stability and decomposition of polymers and other materials. This compound and its related bromide are frequently used to synthesize macroinitiators for atom transfer radical polymerization (ATRP), leading to the formation of graft copolymers. TGA can be used to characterize the thermal properties of these resulting polymers.

For example, a cellulose macroinitiator (Cell-Br) was synthesized by acylating cellulose with 2-bromopropionyl bromide. TGA analysis showed that the thermal stability of the cellulose decreased after modification. The major decomposition of the Cell-Br macroinitiator occurred at a lower temperature compared to the original cellulose. ncsu.edu Similarly, TGA has been used to study the thermal decomposition of various polymers synthesized using initiators derived from bromo-compounds, providing insights into their thermal stability and degradation pathways. mdpi.comresearchgate.net The decomposition of polymers is a complex process, and TGA provides valuable data on the temperatures at which significant mass loss occurs. researchgate.net

Table 4: Thermal Decomposition Data for Cellulose and its Derivative from TGA

| Material | Major Decomposition Temperature (°C) | Key Observation | Reference |

| Cellulose | 370 | One-step decomposition mechanism. | ncsu.edu |

| Cell-Br Macroinitiator | 290 | Decreased thermal stability after acylation. | ncsu.edu |